

Chemical and physical properties of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate

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Compound of Interest

Diethyl 2-[3Compound Name: (trifluoromethyl)phenyl]propanedio
ate

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An In-depth Technical Guide to Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate is a fluorinated organic compound belonging to the family of diethyl malonates. The presence of a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. [1] The malonate ester moiety serves as a versatile synthetic handle for the introduction of this substituted phenyl group into more complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the known chemical and physical properties of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate, alongside a discussion of its potential applications and synthetic strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Diethyl 2-[3- (trifluoromethyl)phenyl]propanedioate** is presented below. It is important to note that while



some data is available from chemical suppliers and databases, specific experimental values for properties such as melting point and solubility are not widely reported in the public domain.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 1997-28-0 | N/A |
| Molecular Formula | C14H15F3O4 | N/A |
| Molecular Weight | 304.26 g/mol | N/A |
| IUPAC Name | Diethyl 2-[3- (trifluoromethyl)phenyl]propane dioate | N/A |
| Synonyms | Diethyl 3-trifluoromethylphenyl malonate, 2-(3- Trifluoromethylphenyl)-malonic acid diethyl ester | N/A |

Table 2: Physical Properties



| Property | Value | Notes |
|---------------|--------------------------------|--|
| Appearance | Not available | Likely a colorless to light yellow liquid or low-melting solid at room temperature. |
| Melting Point | Not available | Data not found in published literature. |
| Boiling Point | 145-150 °C at 10 Torr | Predicted value. |
| Density | 1.236 ± 0.06 g/cm ³ | Predicted value. |
| Solubility | Not available | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. Sparingly soluble in water.[4] |
| рКа | 11.02 ± 0.59 | Predicted value. |

Spectroscopic Data

Detailed experimental spectroscopic data for Diethyl 2-[3-

(trifluoromethyl)phenyl]propanedioate is not readily available in public spectral databases. However, based on the structure and data from analogous compounds, the expected spectral characteristics are outlined below.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Features:

- Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the trifluoromethyl-substituted phenyl ring.
- Methine Proton: A singlet or triplet for the proton on the central carbon of the malonate moiety (CH), likely in the region of δ 3.5-4.5 ppm.
- Ethyl Protons: A quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) of the two ethyl ester groups, typically around δ 4.2 ppm and δ 1.2 ppm, respectively.



Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Features:

- Carbonyl Carbons: Resonances for the two ester carbonyl carbons in the range of δ 165-175 ppm.
- Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm), including a
 quartet for the carbon bearing the CF₃ group due to C-F coupling.
- Trifluoromethyl Carbon: A quartet for the CF₃ carbon, with a characteristic large one-bond C-F coupling constant.
- Methine Carbon: A signal for the central CH carbon of the malonate.
- Ethyl Carbons: Signals for the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl groups.

Expected Mass Spectrometry (MS) Data:

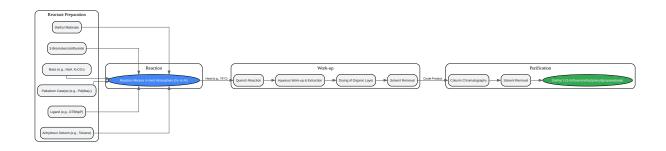
- Molecular Ion (M+): An ion corresponding to the molecular weight of the compound (m/z = 304.26).
- Fragmentation Pattern: Characteristic fragmentation would involve the loss of ethoxy groups (-OEt), ethyl groups (-CH₂CH₃), and potentially the entire ester functional groups.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **Diethyl 2-[3- (trifluoromethyl)phenyl]propanedioate** is not described in the available literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of diethyl arylmalonates. The most common approach is the arylation of diethyl malonate.

A hypothetical workflow for a palladium-catalyzed cross-coupling reaction, a common method for such syntheses, is depicted below.





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Caption: Hypothetical workflow for the synthesis of **Diethyl 2-[3- (trifluoromethyl)phenyl]propanedioate**.

Experimental Protocol (Hypothetical)

Materials:

- Diethyl malonate
- 3-Bromobenzotrifluoride



- Sodium hydride (NaH) or Potassium Carbonate (K2CO3)
- Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
- Di-tert-butyl(neopentyl)phosphine (DTBNpP) or a similar phosphine ligand
- Anhydrous toluene
- Standard work-up reagents (e.g., saturated aqueous ammonium chloride, diethyl ether, brine, anhydrous magnesium sulfate)
- Silica gel for column chromatography

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, ligand, and base.
- Add anhydrous toluene, followed by diethyl malonate and 3-bromobenzotrifluoride.
- Heat the reaction mixture with stirring (e.g., to 70-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).
- Perform an aqueous work-up by extracting the mixture with an organic solvent such as diethyl ether.
- Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
- Remove the solvent from the purified fractions to yield the final product.



Reactivity and Stability

Detailed experimental studies on the reactivity and stability of **Diethyl 2-[3- (trifluoromethyl)phenyl]propanedioate** are not available. However, based on the chemistry of related compounds, the following can be inferred:

- Reactivity: The active methylene proton is acidic and can be removed by a base to form a
 carbanion. This nucleophilic center can participate in various C-C bond-forming reactions,
 such as alkylation and acylation. The ester groups can undergo hydrolysis under acidic or
 basic conditions to yield the corresponding carboxylic acid, which may be prone to
 decarboxylation upon heating.[5]
- Stability: Compounds containing trifluoromethylphenyl groups can be sensitive to high temperatures, strong light, and both acidic and basic conditions. The presence of the electron-withdrawing trifluoromethyl group can affect the stability of the molecule. It is advisable to store the compound in a cool, dark place under an inert atmosphere.

Applications in Drug Development

Diethyl malonate and its derivatives are important building blocks in the synthesis of a wide range of pharmaceuticals, including barbiturates, anti-inflammatory agents, and vitamins.[2][6] The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target.[7]

While there is no specific information available regarding the biological activity or direct application of **Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate** in drug development, its structure suggests its potential as an intermediate for the synthesis of novel therapeutic agents. The trifluoromethylphenyl moiety is present in a number of approved drugs.

Given the lack of specific biological data, no signaling pathway or logical relationship diagram can be constructed for this compound at this time.

Safety Information

Table 3: Hazard and Precautionary Statements



| Hazard Statement | Precautionary Statement |
|---|--|
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P271: Use only outdoors or in a well-ventilated area. |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate is a fluorinated malonic ester with potential applications in organic synthesis and drug discovery. While detailed experimental data on many of its physical and chemical properties are currently lacking in the public domain, this guide provides a summary of the available information and outlines a plausible synthetic approach. Further research is needed to fully characterize this compound and explore its potential biological activities.

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